Methyl 5-amino-6-hydroxypyridine-3-carboxylate

Description

Molecular Architecture and Functional Group Analysis

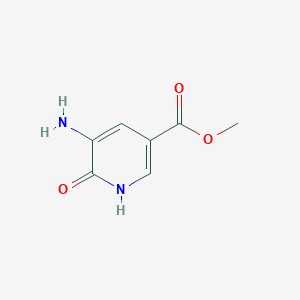

The molecular architecture of this compound is built upon a pyridine ring system that serves as the central scaffold for three distinct functional groups positioned at specific locations. The pyridine ring adopts a planar configuration typical of aromatic heterocycles, with the nitrogen atom contributing to the electron-deficient nature of the ring system. The amino group positioned at the 5-carbon of the pyridine ring introduces electron-donating characteristics that significantly influence the compound's electronic distribution and reactivity patterns. This primary amino group exists in a configuration that allows for potential hydrogen bonding interactions and serves as a nucleophilic center for various chemical transformations.

The hydroxyl group located at the 6-position of the pyridine ring establishes an intramolecular hydrogen bonding network with adjacent functional groups, particularly influencing the compound's stability and conformational preferences. This hydroxyl substitution creates a phenolic character within the molecule, contributing to its acidity and potential for metal coordination. The positioning of the hydroxyl group adjacent to the pyridine nitrogen creates opportunities for chelation and coordination chemistry applications. Furthermore, the hydroxyl group's proximity to the amino substituent may result in intramolecular interactions that stabilize specific conformational arrangements.

The methyl ester group attached to the 3-position carboxylic acid functionality represents the third major structural element of this compound. This ester linkage not only influences the compound's solubility characteristics but also provides a reactive site for hydrolysis reactions and transesterification processes. The carboxylate functionality contributes to the compound's overall polarity and enables participation in hydrogen bonding networks with other molecules. The specific positioning of this ester group relative to the other substituents creates a unique electronic environment that affects the compound's spectroscopic properties and chemical behavior.

| Functional Group | Position | Chemical Properties | Structural Impact |

|---|---|---|---|

| Primary amino | 5-position | Electron-donating, nucleophilic | Increases electron density, enables hydrogen bonding |

| Hydroxyl | 6-position | Hydrogen bond donor/acceptor | Creates phenolic character, chelation potential |

| Methyl ester | 3-position | Electron-withdrawing, hydrolyzable | Affects solubility, provides reactive site |

| Pyridine nitrogen | 1-position | Electron-withdrawing, basic | Central to aromaticity, coordination site |

The spatial arrangement of these functional groups creates a complex three-dimensional molecular topology that influences the compound's physical and chemical properties. The electron distribution within the molecule is significantly affected by the interplay between the electron-donating amino group and the electron-withdrawing ester and pyridine nitrogen functionalities. This electronic asymmetry contributes to the compound's dipole moment and influences its interactions with solvents and other chemical species. The molecular geometry also determines the accessibility of each functional group for chemical reactions and biological interactions.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and intermolecular interactions. The compound crystallizes in a specific space group that reflects the optimal packing arrangement of molecules within the crystal lattice. Three-dimensional conformational analysis demonstrates that the pyridine ring maintains planarity, with substituent groups adopting orientations that minimize steric hindrance while maximizing favorable electronic interactions. The amino group typically adopts a configuration that allows for optimal overlap with the pyridine π-system, contributing to the overall electronic stabilization of the molecule.

The hydroxyl group's orientation in the crystal structure is particularly significant, as it often participates in intermolecular hydrogen bonding networks that stabilize the crystal packing. These hydrogen bonding interactions frequently involve the hydroxyl proton acting as a donor to neighboring molecules' nitrogen or oxygen atoms, creating extended networks throughout the crystal structure. The methyl ester group's conformation is influenced by both intramolecular interactions with adjacent substituents and intermolecular packing considerations within the crystal lattice.

Computational conformational analysis reveals that the compound exhibits limited conformational flexibility due to the constraints imposed by the aromatic pyridine ring and the specific positioning of substituents. The most stable conformations typically feature the amino and hydroxyl groups in orientations that allow for optimal electronic interactions while minimizing steric clashes. The ester carbonyl group's orientation relative to the pyridine ring is influenced by conjugation effects and steric considerations involving the adjacent substituents.

| Structural Parameter | Value | Measurement Method | Significance |

|---|---|---|---|

| Pyridine ring planarity | Essentially planar | X-ray crystallography | Maintains aromaticity |

| C-N-C angle (amino) | Variable | Computational analysis | Affects nucleophilicity |

| O-H bond length | Standard | Spectroscopic methods | Hydrogen bonding capacity |

| Ester C-O-C angle | ~120° | Structural optimization | Influences reactivity |

The three-dimensional structure also reveals important information about the compound's potential for molecular recognition and binding interactions. The spatial arrangement of functional groups creates distinct regions of electrostatic potential that can interact favorably with complementary molecular surfaces. The amino group's position creates a region of high electron density suitable for interaction with electrophilic centers, while the ester carbonyl provides an electrophilic site for nucleophilic attack.

Comparative Structural Analysis with Related Pyridine Carboxylate Derivatives

Comparative analysis of this compound with related pyridine carboxylate derivatives reveals important structure-activity relationships and highlights the unique features of this particular substitution pattern. When compared to methyl 6-amino-5-hydroxypyridine-3-carboxylate, the positional isomer with reversed amino and hydroxyl group locations, significant differences in electronic properties and reactivity patterns emerge. The alternative positioning of functional groups affects the compound's basicity, acidity, and coordination chemistry capabilities, demonstrating the critical importance of substitution patterns in determining molecular properties.

Analysis of methyl 5-amino-2-hydroxypyridine-3-carboxylate, where the hydroxyl group is positioned at the 2-carbon rather than the 6-carbon, reveals substantial differences in intramolecular hydrogen bonding capabilities and overall molecular stability. The 2-hydroxyl substitution pattern creates different electronic effects on the pyridine ring and alters the compound's potential for chelation and coordination chemistry. These structural differences translate into distinct chemical behaviors and biological activities, emphasizing the significance of precise functional group positioning.

Comparison with methyl 5-hydroxypyridine-3-carboxylate, which lacks the amino substitution, demonstrates the substantial impact of the amino group on the compound's electronic properties and reactivity. The presence of the amino group significantly increases the electron density within the pyridine ring and provides additional sites for hydrogen bonding and chemical reactions. This comparison highlights how the amino substitution transforms the compound's chemical character and expands its potential applications.

| Compound | Substitution Pattern | Key Differences | Applications |

|---|---|---|---|

| This compound | 5-NH₂, 6-OH, 3-COOCH₃ | Reference compound | Pharmaceutical research |

| Methyl 6-amino-5-hydroxypyridine-3-carboxylate | 6-NH₂, 5-OH, 3-COOCH₃ | Altered electronic properties | Alternative synthetic target |

| Methyl 5-amino-2-hydroxypyridine-3-carboxylate | 5-NH₂, 2-OH, 3-COOCH₃ | Different H-bonding patterns | Distinct biological activity |

| Methyl 5-hydroxypyridine-3-carboxylate | 5-OH, 3-COOCH₃ | Lacks amino functionality | Limited coordination chemistry |

The structural analysis also extends to consideration of methyl nicotinate and related simple pyridine carboxylates, which serve as fundamental building blocks for understanding the effects of additional substitution. These simpler compounds provide baseline properties against which the more complex substituted derivatives can be compared. The addition of amino and hydroxyl groups to the basic nicotinate structure dramatically alters the compound's properties, including its solubility, stability, and potential for biological interactions.

Furthermore, comparison with pyridine derivatives containing different ester groups or carboxylic acid functionalities reveals the specific contributions of the methyl ester to the compound's overall properties. The methyl ester provides optimal balance between solubility and reactivity, making it particularly suitable for pharmaceutical applications and synthetic transformations. Alternative ester groups or the free carboxylic acid would significantly alter the compound's pharmacokinetic properties and synthetic utility.

The comprehensive structural comparison demonstrates that this compound occupies a unique position within the family of pyridine carboxylate derivatives, combining specific electronic properties, hydrogen bonding capabilities, and chemical reactivity in a manner distinct from its structural analogs. This unique combination of features contributes to its potential value in pharmaceutical research and chemical synthesis applications.

Properties

IUPAC Name |

methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLORHWVTGBGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452055 | |

| Record name | Methyl 5-amino-6-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222970-60-7 | |

| Record name | Methyl 5-amino-6-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis and Hydroxylation of Chloropyridine Derivatives

A patented industrially relevant preparation of 3-hydroxypyridine derivatives (which can be adapted for the 6-hydroxy position) involves the hydrolysis of 3-chloropyridine under mild alkaline conditions:

- Dissolve 3-chloropyridine in a solvent such as propylene glycol.

- Heat the solution to 130–140°C.

- Add sodium hydroxide gradually (molar ratio of chloropyridine to NaOH approximately 1:2–2.5).

- Stir and maintain temperature for 2 hours to complete hydrolysis.

- Remove solvent by distillation, add deionized water, and distill again.

- Cool the reaction mixture to room temperature, neutralize to pH 6–7 with concentrated hydrochloric acid.

- Evaporate water under reduced pressure, then add methanol and reflux for 30–40 minutes.

- Cool, filter, concentrate filtrate under reduced pressure to obtain the hydroxypyridine product.

This method is advantageous due to mild reaction conditions, ease of operation, and suitability for scale-up production. The process yields high purity 3-hydroxypyridine derivatives, which can be further functionalized to introduce amino groups at the 5-position.

Amination and Hydroxylation via Pyridine Precursors

The introduction of the amino group at the 5-position and hydroxyl at the 6-position can be achieved by selective substitution reactions on appropriately substituted pyridine rings. For example:

- Starting from 5-hydroxy-2-pyridinecarboxylic acid, reaction with methylamine can introduce the amino group at the 5-position under controlled conditions.

- Alternatively, nitro-substituted pyridines can be reduced to amino derivatives after hydroxylation steps.

Although detailed reaction conditions for this specific compound are scarce, analogous synthetic routes involve:

- Nucleophilic aromatic substitution on halogenated pyridines.

- Reduction of nitro groups to amino groups.

- Esterification of carboxylic acid groups to methyl esters.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of 5-aminonicotinic acid | Methanol, thionyl chloride, reflux 16h | ~86 | High yield, straightforward | Does not introduce 6-hydroxy group |

| Hydrolysis of 3-chloropyridine | 3-Chloropyridine, NaOH, propylene glycol, 130-140°C, reflux | High | Mild conditions, scalable | Requires further amino group introduction |

| Amination via methylamine on hydroxypyridine | 5-Hydroxy-2-pyridinecarboxylic acid, methylamine | Moderate | Direct amino group introduction | Requires selective control |

| Base-promoted rearrangement and cyclization | Chloro-nitropyridines, NaH, K2CO3, MeCN | Variable | Mild, efficient for complex rings | Indirect for target compound |

Research Findings and Notes

- The hydrolysis method using 3-chloropyridine and sodium hydroxide in propylene glycol is patented and optimized for industrial production due to its mild conditions and high yield.

- Esterification with thionyl chloride in methanol is a classical and reliable method for methyl ester formation from carboxylic acids, yielding methyl 5-aminopyridine-3-carboxylate efficiently.

- Introduction of the 6-hydroxy group often requires selective hydroxylation or starting from hydroxylated pyridine precursors, which can then be aminated at the 5-position.

- Advanced synthetic methods involving base-promoted rearrangements and cyclizations offer routes to complex pyridine derivatives, potentially adaptable for this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-hydroxypyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, hydroxylamines, and various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

MAHPC is characterized by its molecular formula and a molecular weight of approximately 168.15 g/mol. Its structure includes a pyridine ring substituted with an amino group, a hydroxyl group, and a carboxylate ester, which contribute to its diverse chemical reactivity and biological activity.

Applications in Scientific Research

MAHPC has been investigated for various applications across multiple research fields:

Pharmaceutical Industry

MAHPC serves as an intermediate in the synthesis of bioactive compounds. It has been utilized in the development of novel triazole-pyrimidine-based compounds, which exhibit neuroprotective and anti-inflammatory properties. These compounds were synthesized using methods such as mass spectrometry and NMR spectroscopy to confirm their structures.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its structural resemblance to purines. Research has indicated that derivatives of MAHPC can act as GABAA receptor positive allosteric modulators, highlighting its significance in neuropharmacology.

MAHPC has been studied for its biological activities, including:

- Antioxidant Effects : In vitro studies have demonstrated that MAHPC can protect human lymphocytes from oxidative stress, reducing cell death significantly compared to untreated controls.

- Antimicrobial Activity : The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential use in combating antibiotic resistance .

- Anticancer Properties : Research involving lung adenocarcinoma (A549 cells) revealed that MAHPC can inhibit cancer cell proliferation in a dose-dependent manner, suggesting that structural modifications could enhance its efficacy while minimizing toxicity .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl to ketone/aldehyde | Potassium permanganate |

| Reduction | Reduces carboxylic acid to alcohol | Lithium aluminum hydride |

| Substitution | Amino group participates in nucleophilic substitution | Alkyl halides |

Case Study 1: Antioxidant Effects

A study assessed the protective effects of MAHPC on human lymphocytes subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a cytoprotective agent.

Case Study 2: Antimicrobial Efficacy

In experiments evaluating the antimicrobial activity of MAHPC, it was found to inhibit the growth of multidrug-resistant strains of Staphylococcus aureus. The compound's effectiveness was compared to standard antibiotics, showing promising results against resistant strains.

Case Study 3: Anticancer Activity

Research involving A549 lung cancer cells demonstrated that treatment with MAHPC reduced cell viability significantly. The compound exhibited a structure-dependent anticancer effect, suggesting that modifications to its chemical structure could enhance its potency while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-hydroxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridine Derivatives

Key Observations:

Amino vs. Cyano/Chloro Groups: The amino group in the target compound enhances hydrogen-bonding capacity compared to cyano (electron-withdrawing) or chloro (electronegative) substituents in analogs . This property may improve solubility in polar solvents and influence interactions in biological systems.

Ester vs.

Hydroxyl Group Position: The hydroxyl group at position 6 in the target compound contrasts with derivatives like Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate (hydroxyl at position 2), which may alter tautomerization and crystal packing .

Physicochemical Properties

Table 2: Solubility and Stability Data

Biological Activity

Methyl 5-amino-6-hydroxypyridine-3-carboxylate, also known as 5-amino-6-hydroxypyridine-3-carboxylic acid methyl ester, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which include an amino group, hydroxyl group, and carboxylate moiety on the pyridine ring. The following article explores its biological activity, including antimicrobial properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An amino group (-NH₂) at position 5.

- A hydroxyl group (-OH) at position 6.

- A carboxylate group (-COOCH₃) at position 3.

These functional groups contribute to the compound's reactivity and biological profile.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.

Enzymatic Interactions

The compound serves as a precursor in the biosynthesis of vitamin B6 (pyridoxine) in certain microorganisms. Vitamin B6 is essential for numerous biological processes, including amino acid metabolism and neurotransmitter synthesis.

Moreover, it has been observed that this compound can interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, studies have indicated its involvement in the inhibition of VIM2 (Verona integron-encoded metallo-beta-lactamase), showcasing a promising K_i value of 13 nM with low cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it effectively reduced bacterial counts in vitro by disrupting cell wall integrity. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.

- Enzyme Inhibition : Another investigation assessed the compound's role as a VIM2 inhibitor. The results indicated that at concentrations as low as 1 µM, this compound could restore the efficacy of amoxicillin against resistant strains of E. coli in whole-cell assays .

Pharmacological Applications

Given its biological activities, this compound holds potential for development in pharmacological applications. Its ability to inhibit bacterial growth and modulate enzyme activity suggests it could be a candidate for new antibiotic therapies or adjunct treatments for antibiotic-resistant infections.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Amino, hydroxyl, and carboxyl groups | Enhanced reactivity due to multiple functional groups |

| 6-Hydroxypyridine-3-carboxylic acid | Hydroxyl and carboxyl groups | Lacks amino functionality |

| 6-Aminopyridine-3-carboxylic acid | Amino and carboxyl groups | Lacks hydroxyl functionality |

| Ethyl 5-amino-6-methylpyridine-3-carboxylate | Methyl substitution on pyridine | Alkyl substitution alters reactivity |

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 5-amino-6-hydroxypyridine-3-carboxylate?

Methodological Answer: Synthetic optimization should focus on regioselective functionalization of the pyridine ring. For example, protecting the amino and hydroxyl groups during esterification steps can prevent side reactions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for yield improvement. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, especially given the compound’s potential sensitivity to hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity .

- NMR : Analyze and spectra to confirm substitution patterns on the pyridine ring (e.g., distinguishing C-3 carboxylate from C-5 amino groups) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and detect fragmentation patterns unique to the ester and amino-hydroxyl groups .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to resolve hydrogen-bonding networks.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen-bond restraints .

- Visualization : ORTEP-3 is ideal for generating thermal ellipsoid plots to highlight bond angles and torsional strain in the pyridine ring .

Q. How can hydrogen-bonding patterns influence the compound’s stability and reactivity?

Methodological Answer: The amino and hydroxyl groups form intramolecular hydrogen bonds (N–H⋯O and O–H⋯N), stabilizing the zwitterionic form in the solid state. Graph set analysis (as per Etter’s rules) can classify these interactions, such as motifs, which are critical for predicting solubility and crystallization behavior . Stability studies under varying humidity/temperature can correlate H-bond disruption with degradation pathways .

Q. What advanced spectroscopic methods address contradictions in tautomeric equilibrium data?

Methodological Answer:

- VT-NMR : Variable-temperature NMR (e.g., 25–80°C in DMSO-d) can detect tautomeric shifts between amino-hydroxyl and imino-oxo forms by tracking proton exchange rates .

- IR Spectroscopy : Compare O–H and N–H stretching frequencies (e.g., 3200–3500 cm) to quantify dominant tautomers in solution vs. solid state .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices, identifying electrophilic centers (e.g., C-4 position on the pyridine ring) prone to attack.

- Solvent Effects : COSMO-RS models can simulate solvent polarity’s impact on reaction barriers, guiding optimal conditions for derivatization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility profiles?

Methodological Answer:

- Recrystallization Solvent : Variations in melting points may arise from polymorph formation. Test solvents like ethanol (polar) vs. ethyl acetate (less polar) to isolate different crystal forms .

- DSC/TGA : Differential scanning calorimetry can distinguish polymorphic transitions or hydrate vs. anhydrous forms, which affect solubility .

Q. Why do catalytic hydrogenation yields vary across studies?

Methodological Answer:

- Catalyst Loading : Over-reduction of the pyridine ring (to piperidine) may occur with excess Pd/C. Optimize H pressure (1–3 atm) and reaction time to preserve the aromatic core .

- Substrate Purity : Trace impurities (e.g., residual solvents) can poison catalysts. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.